molecular formula C8H10BrN B14848756 6-Bromo-2,3,4-trimethylpyridine

6-Bromo-2,3,4-trimethylpyridine

Cat. No.: B14848756
M. Wt: 200.08 g/mol
InChI Key: WUKLQGPKSGVIAL-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4-trimethylpyridine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, where three methyl groups and one bromine atom are substituted at the 2, 3, and 4 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2,3,4-trimethylpyridine can be synthesized through the bromination of 2,3,4-trimethylpyridine. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3,4-trimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

6-Bromo-2,3,4-trimethylpyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 6-Bromo-2,3,4-trimethylpyridine exerts its effects depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and influence biochemical pathways .

Comparison with Similar Compounds

  • 3-Bromo-2,4,6-trimethylpyridine
  • 2,4,6-Trimethylpyridine
  • 2-Bromo-3,4,5-trimethylpyridine

Comparison: 6-Bromo-2,3,4-trimethylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s reactivity in substitution reactions and its interaction with biological targets .

Properties

IUPAC Name

6-bromo-2,3,4-trimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKLQGPKSGVIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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